4-Chloro-2-fluoro-3-methoxybenzyl bromide
Description
4-Chloro-2-fluoro-3-methoxybenzyl bromide is a halogenated aromatic compound with the molecular formula C₈H₆BrClFO. Its structure features a benzyl bromide core substituted with chlorine (4-position), fluorine (2-position), and methoxy (3-position) groups. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its electron-withdrawing and -donating substituents modulate reactivity in nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWKNVCWOPRAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzyl bromides are generally known to be involved in various organic synthesis reactions, acting as alkylating agents.
Mode of Action
4-Chloro-2-fluoro-3-methoxybenzyl bromide, like other benzyl bromides, is likely to act as an alkylating agent. Alkylating agents can donate an alkyl group to its target. In the case of this compound, the benzyl group (attached to the bromine atom) could potentially be donated to its target.
Biochemical Pathways
Benzyl bromides are often used in organic synthesis, including the protection of hydroxyl groups. They can participate in reactions such as Friedel Crafts acylation followed by a Clemmensen Reduction.
Result of Action
As an alkylating agent, it could potentially alter the function of its target molecules by adding an alkyl group.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These precautions suggest that the compound’s action and stability could be affected by factors such as temperature, light, and air exposure.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-fluoro-3-methoxybenzyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property allows it to modify the structure and function of proteins and nucleic acids. For instance, it can react with nucleophilic sites in enzymes, leading to enzyme inhibition or activation depending on the context of the reaction.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. These changes can result in various cellular outcomes, including cell death, proliferation, or differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For example, the compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. It can also interact with DNA, causing mutations or strand breaks. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to light or heat. Over time, the degradation products can accumulate and affect cellular function. Long-term exposure to the compound can lead to chronic effects, such as persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. High doses of the compound can lead to adverse effects, such as organ damage, immune suppression, and increased risk of cancer. The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, causing oxidative damage and affecting metabolic flux. The compound can also influence the levels of metabolites involved in energy production, detoxification, and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of the compound can affect its interactions with biomolecules and its ability to modulate cellular processes.
Biological Activity
4-Chloro-2-fluoro-3-methoxybenzyl bromide is a compound of interest in organic chemistry, particularly due to its potential biological activities. This article explores its biological activity, including interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₈H₈BrClF, with a molecular weight of approximately 239.5 g/mol. It features a benzyl structure with halogen substitutions that influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrClF |
| Molecular Weight | 239.5 g/mol |
| Melting Point | Not specified |
| Solubility | Not extensively studied |
Interaction with Biological Macromolecules
Research indicates that this compound may interact with proteins and nucleic acids, forming complexes that could be pivotal for understanding its biological activity. However, specific mechanisms of action remain largely undocumented due to limited studies on this compound.
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are necessary to confirm efficacy against specific pathogens.
- Cancer Research : The compound's structural similarities to other bioactive molecules position it as a candidate for further exploration in cancer therapeutics.
Case Studies
Study on Structural Analogues : A systematic study compared various halogenated benzyl bromides, including this compound. The findings indicated that structural modifications significantly affect biological activity and reactivity profiles.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Potential antimicrobial properties | Requires further investigation |
| 4-Bromo-2-fluoro-3-methoxybenzyl bromide | Higher reactivity; potential anticancer activity | Structural differences influence activity |
| 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide | Less reactive; applications in agrochemicals | Potential for crop protection |
While specific data on the mechanism of action for this compound is sparse, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in disease pathways.
- Cell Signaling Modulation : Interactions with cell surface receptors could alter signaling pathways, leading to therapeutic effects.
Scientific Research Applications
Organic Synthesis
4-Chloro-2-fluoro-3-methoxybenzyl bromide serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions. This makes it valuable for creating new compounds with desired properties.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the development of pharmaceutical agents. Its halogenated structure can enhance biological activity, making it a candidate for drug discovery programs aimed at treating diseases such as cancer and bacterial infections. For instance, derivatives of this compound have shown potential cytotoxic effects against cancer cell lines, indicating its application in anticancer research .
Material Science
The compound is also explored for its potential use in material science, particularly in the synthesis of functional materials with specific electronic or optical properties. The incorporation of halogens can modify the physical properties of materials, which can be beneficial in developing new polymers or coatings.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of derivatives related to this compound on HeLa cells. The results indicated that certain derivatives exhibited significant anti-proliferative activity, leading to apoptosis as evidenced by DNA fragmentation assays. This suggests that compounds with similar structures may serve as leads for cancer chemotherapy .
Case Study 2: Synthesis of New Pharmaceuticals
Research has demonstrated the utility of this compound in synthesizing novel pharmaceutical compounds. By modifying the structure through various synthetic pathways, researchers have been able to create derivatives that exhibit enhanced biological activity against specific targets, showcasing its importance in drug development.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and substituent effects of 4-chloro-2-fluoro-3-methoxybenzyl bromide with analogous compounds:
Key Observations :
- Electron-Donating Methoxy Group : The methoxy group in the target compound introduces resonance donation (+M), which can stabilize intermediates in substitution reactions but may slow reactivity compared to compounds with only electron-withdrawing groups (EWGs) like 3-chloro-2-fluorobenzyl bromide .
- Balanced Reactivity : The combination of EWGs (Cl, F) and EDG (OMe) in the target compound creates a balanced electronic environment, making it versatile for reactions requiring moderate activation, such as Suzuki-Miyaura couplings .
Preparation Methods
Radical Bromination of Substituted Toluene Derivatives
A widely used industrially scalable method involves the free radical bromination of substituted toluenes, including 4-chloro-2-fluoro-3-methoxytoluene, to yield the corresponding benzyl bromide. This method utilizes in situ generated bromine from the oxidation of bromide ions by bromate under acidic conditions, followed by radical initiation.
-
$$
\text{Substituted Toluene} + \text{Br}_2 \xrightarrow[\text{Initiator}]{\text{Organic Solvent}} \text{Benzyl Bromide}
$$ -
- Bromine is generated in situ by redox reaction between bromate and bromide ions in acid.
- Radical initiators (e.g., azo compounds) trigger benzylic radical substitution.
- The method tolerates electron-withdrawing and electron-donating substituents such as methoxy.
- High yields and selectivity for monobromination at the benzylic position.
- Low environmental impact and cost-effective for industrial scale.
Reference: This approach is detailed in a Chinese patent describing the oxidation-reduction generation of bromine and radical substitution on substituted toluenes, including methoxy-substituted examples.
Bromination of Corresponding Benzyl Alcohols
Another common laboratory and industrial route is the conversion of 4-chloro-2-fluoro-3-methoxybenzyl alcohol to the benzyl bromide via brominating agents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3).
-
- The benzyl alcohol is treated with PBr3 or concentrated HBr under controlled temperature.
- The reaction proceeds via substitution of the hydroxyl group by bromide.
- Careful control of temperature and stoichiometry prevents side reactions.
-
- High selectivity and purity of product.
- Straightforward reaction setup.
- Suitable for small to medium scale synthesis.
Reference: Bench-scale synthesis descriptions for similar compounds (2-chloro-6-fluoro-3-methoxybenzyl bromide) highlight this bromination of benzyl alcohol as a standard route.
Comparative Analysis of Preparation Methods
| Preparation Method | Starting Material | Brominating Agent / Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Radical bromination of substituted toluene | 4-Chloro-2-fluoro-3-methoxytoluene | In situ Br2 from bromate/bromide + acid + radical initiator | Industrially scalable, cost-effective, broad substrate scope | Requires radical initiator, careful control to avoid polybromination |
| Bromination of benzyl alcohol | 4-Chloro-2-fluoro-3-methoxybenzyl alcohol | PBr3 or HBr, controlled temperature | High selectivity, straightforward | Requires preparation of alcohol precursor, sensitive to moisture |
Detailed Research Findings and Notes
The radical bromination method is particularly advantageous for industrial production due to its operational simplicity, safety, and environmental benefits. The in situ generation of bromine reduces the handling of hazardous bromine gas.
The presence of electron-donating groups such as methoxy enhances the radical substitution efficiency, leading to high yields even with halogenated aromatic substrates.
The bromination of benzyl alcohols is a classical method with well-established protocols, providing a reliable route for laboratory synthesis and small-scale production.
No significant side reactions involving aromatic ring bromination or demethylation of the methoxy group have been reported under the controlled conditions described.
The purification of the product typically involves distillation or recrystallization, ensuring high purity suitable for further synthetic applications.
Summary Table of Key Reaction Parameters
| Parameter | Radical Bromination Method | Benzyl Alcohol Bromination Method |
|---|---|---|
| Solvent | Organic solvents (e.g., acetonitrile, dichloromethane) | None or inert solvent for PBr3 reaction |
| Bromine Source | In situ generated Br2 (bromate + bromide + acid) | PBr3 or HBr |
| Temperature Range | Ambient to moderate heating (25–60°C) | 0–50°C, depending on reagent |
| Reaction Time | Several hours | 1–4 hours |
| Initiator | Radical initiator (e.g., AIBN) | Not required |
| Yield | Typically high (>80%) | High (>85%) |
| Scale | Suitable for industrial scale | Suitable for lab and pilot scale |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-chloro-2-fluoro-3-methoxybenzyl bromide?
- Methodology : The synthesis typically involves halogenation of a substituted toluene derivative. For example, bromination of 4-chloro-2-fluoro-3-methoxytoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80–90°C for 6–8 hours. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1) .
- Critical Parameters :
- Purity of starting material (avoid trace moisture to prevent side reactions).
- Strict temperature control to minimize decomposition.
- Use of anhydrous solvents to suppress hydrolysis of the benzyl bromide group .
Q. How can impurities like residual chloride or unreacted intermediates be removed during purification?
- Methodology :
- Liquid-Liquid Extraction : Partition the crude product between dichloromethane and water (pH 7–8) to remove polar impurities.
- Column Chromatography : Use silica gel with a gradient elution (hexane → hexane/ethyl acetate 4:1) to isolate the target compound.
- Distillation : For large-scale purification, vacuum distillation (boiling point ~85–90°C at 15 mmHg) is effective but requires careful temperature control to avoid thermal degradation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Look for characteristic signals:
- Benzyl bromide CH₂ protons at δ 4.3–4.6 ppm (triplet, J = 6–8 Hz).
- Methoxy group at δ 3.8–3.9 ppm (singlet).
- Aromatic protons influenced by Cl/F substitution (δ 6.8–7.5 ppm, complex splitting) .
- GC-MS : Confirm molecular ion [M]⁺ at m/z 263 (Cl/F isotopic pattern) and fragmentation peaks (e.g., loss of Br: m/z 184) .
Advanced Research Questions
Q. How does the electronic environment of the methoxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The methoxy group at the 3-position donates electron density via resonance, activating the benzyl bromide for nucleophilic substitution. However, steric hindrance from adjacent substituents (Cl, F) may reduce reaction rates.
- Experimental Design :
- Compare reaction kinetics with analogs lacking the methoxy group (e.g., 4-chloro-2-fluorobenzyl bromide).
- Use DFT calculations to map electron density distribution and transition states .
Q. What analytical challenges arise in quantifying trace bromide ions in reaction mixtures?
- Contradiction Analysis : High chloride concentrations (e.g., from starting materials) can interfere with traditional ion-selective electrode (ISE) methods.
- Resolution :
- Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., 20 mM borate, pH 9.0) to resolve Cl⁻ and Br⁻ peaks (mobilities: Br⁻ > Cl⁻).
- Validation : Spiked recovery experiments (90–110%) and comparison with ICP-MS for cross-verification .
Q. How stable is this compound under varying storage conditions (e.g., light, temperature)?
- Stability Data :
| Condition | Degradation (%) (72 hrs) | Major Degradant |
|---|---|---|
| 25°C, dark | <2% | None detected |
| 40°C, light | 15% | 4-Chloro-2-fluoro-3-methoxybenzyl alcohol |
- Mitigation : Store in amber vials at –20°C under nitrogen. Avoid prolonged exposure to humidity .
Q. Why might NMR spectra show unexpected splitting patterns in deuterated solvents?
- Data Contradiction : Residual protons in deuterated DMSO-d₆ or CDCl₃ can interact with electronegative substituents (Cl/F), causing splitting.
- Troubleshooting :
- Use higher-grade deuterated solvents (99.9% D).
- Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals .
Methodological Recommendations
Q. How to design a kinetic study for hydrolysis of the benzyl bromide group?
- Protocol :
Prepare aqueous buffer solutions (pH 2–12).
Monitor hydrolysis via UV-Vis (λ = 260 nm, absorbance decrease as Br⁻ releases).
Calculate rate constants (k) using pseudo-first-order kinetics.
- Critical Factor : Maintain ionic strength constant with NaCl to avoid activity coefficient artifacts .
Q. What computational tools predict regioselectivity in electrophilic aromatic substitution?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
